molecular formula C29H33NO11 B1217269 N,N-Dimethyladriamycin CAS No. 70222-95-6

N,N-Dimethyladriamycin

Katalognummer: B1217269
CAS-Nummer: 70222-95-6
Molekulargewicht: 571.6 g/mol
InChI-Schlüssel: DJEFXYVVRUAFEB-KYZOVJJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyladriamycin is a derivative of the well-known anthracycline antibiotic, adriamycin, which is widely used in cancer chemotherapy. This compound is characterized by the addition of two methyl groups to the nitrogen atoms in the adriamycin molecule, which can potentially alter its pharmacological properties and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyladriamycin typically involves the methylation of adriamycin. This can be achieved through the reaction of adriamycin with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethyladriamycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are crucial for its antitumor activity.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which are essential for the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyladriamycin has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of methylation on the chemical properties of anthracyclines.

    Biology: Researchers use it to investigate the mechanisms of drug resistance in cancer cells.

    Medicine: It is explored for its potential as a more effective chemotherapeutic agent with reduced cardiotoxicity compared to adriamycin.

    Industry: The compound is used in the development of new drug formulations and delivery systems.

Wirkmechanismus

N,N-Dimethyladriamycin exerts its effects primarily through intercalation into DNA, which disrupts the replication and transcription processes. The compound also generates free radicals that cause oxidative damage to cellular components. Its molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

    Adriamycin: The parent compound, widely used in chemotherapy.

    Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.

    Epirubicin: A derivative of adriamycin with altered pharmacokinetics and reduced cardiotoxicity.

Uniqueness: N,N-Dimethyladriamycin is unique due to its additional methyl groups, which can potentially enhance its antitumor activity and reduce side effects. This structural modification may also influence its pharmacokinetics, making it a promising candidate for further research and development.

Eigenschaften

CAS-Nummer

70222-95-6

Molekularformel

C29H33NO11

Molekulargewicht

571.6 g/mol

IUPAC-Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C29H33NO11/c1-12-24(33)15(30(2)3)8-19(40-12)41-17-10-29(38,18(32)11-31)9-14-21(17)28(37)23-22(26(14)35)25(34)13-6-5-7-16(39-4)20(13)27(23)36/h5-7,12,15,17,19,24,31,33,35,37-38H,8-11H2,1-4H3/t12-,15-,17-,19-,24+,29-/m0/s1

InChI-Schlüssel

DJEFXYVVRUAFEB-KYZOVJJKSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

Isomerische SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O

Verwandte CAS-Nummern

67106-76-7 (mono-hydrochloride)

Synonyme

N,N-dimethyladriamycin
N,N-dimethyldoxorubicin
N,N-dimethyldoxorubicin hydrochloride, (8S-cis)-isomer
N,N-dimethyldoxorubicin monohydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.